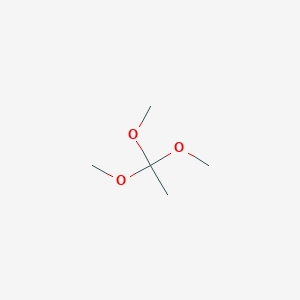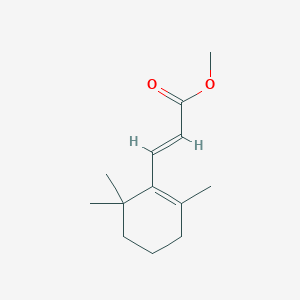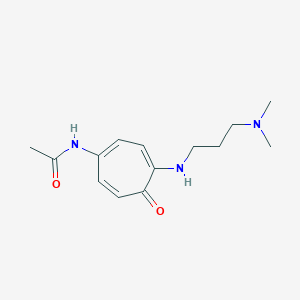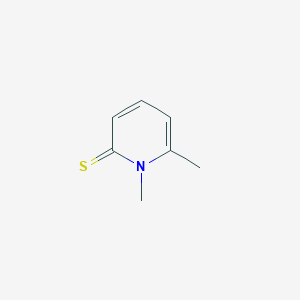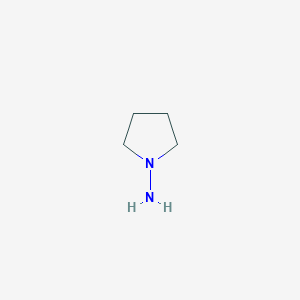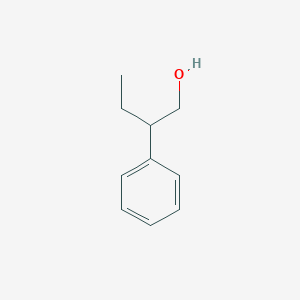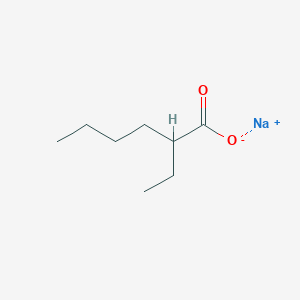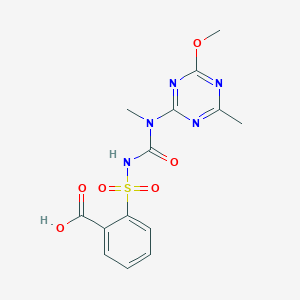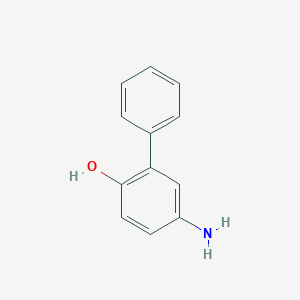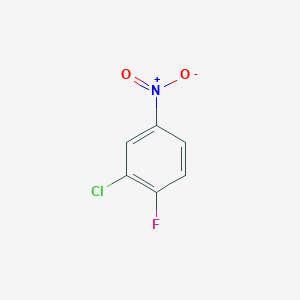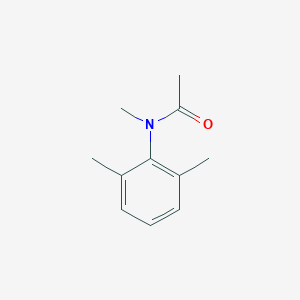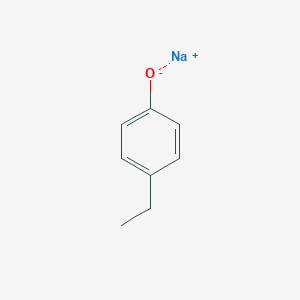
Phenol, 4-ethyl-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-ethyl-, sodium salt is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as sodium p-ethylphenolate and has been synthesized using different methods.
作用机制
Sodium p-ethylphenolate acts as a nucleophile due to the presence of the phenolate ion. It can react with electrophiles such as alkyl halides to form alkylated derivatives. In addition, it can coordinate with transition metals to form coordination complexes. The mechanism of action of sodium p-ethylphenolate depends on the specific application and the reaction conditions.
生化和生理效应
Sodium p-ethylphenolate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antimicrobial properties and has been used as a preservative in cosmetic products. Further studies are needed to determine its potential toxicity and adverse effects.
实验室实验的优点和局限性
Sodium p-ethylphenolate has several advantages for use in lab experiments. It is readily available, easy to handle, and relatively inexpensive. In addition, it can be used as a mild base in organic synthesis reactions. However, sodium p-ethylphenolate has some limitations. It is highly hygroscopic and can absorb moisture from the air, which can affect its reactivity. Furthermore, it can react with acidic compounds and decompose under certain conditions.
未来方向
There are several future directions for the use of sodium p-ethylphenolate in scientific research. It has potential applications in the development of new catalysts, ligands, and stabilizers for various chemical reactions. Furthermore, it can be used as a starting material for the synthesis of new pharmaceuticals. Further studies are needed to determine its potential applications in different fields and to optimize its synthesis and reactivity.
Conclusion:
In conclusion, sodium p-ethylphenolate is a chemical compound that has potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its scientific research applications. Further studies are needed to determine its biochemical and physiological effects and to optimize its use in lab experiments. Sodium p-ethylphenolate has several advantages and limitations, and there are several future directions for its use in scientific research.
合成方法
Sodium p-ethylphenolate can be synthesized using different methods. One of the most common methods is the reaction of p-ethylphenol with sodium hydroxide. This reaction produces sodium p-ethylphenolate and water. The reaction is carried out under reflux conditions and requires careful handling due to the corrosive nature of sodium hydroxide.
科学研究应用
Sodium p-ethylphenolate has been widely used in scientific research due to its potential applications in various fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a stabilizer in polymer chemistry. Furthermore, sodium p-ethylphenolate has been used as a corrosion inhibitor and as an intermediate in the production of pharmaceuticals.
属性
CAS 编号 |
19277-91-9 |
|---|---|
产品名称 |
Phenol, 4-ethyl-, sodium salt |
分子式 |
C8H9NaO |
分子量 |
144.15 g/mol |
IUPAC 名称 |
sodium;4-ethylphenolate |
InChI |
InChI=1S/C8H10O.Na/c1-2-7-3-5-8(9)6-4-7;/h3-6,9H,2H2,1H3;/q;+1/p-1 |
InChI 键 |
CJAHZFPECKDBKK-UHFFFAOYSA-M |
手性 SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
规范 SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
其他 CAS 编号 |
19277-91-9 |
相关CAS编号 |
123-07-9 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)

